molecular formula C8H9N3S B1168425 perbendazole CAS No. 111214-63-2

perbendazole

Cat. No.: B1168425
CAS No.: 111214-63-2
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Description

Contextualization within Modern Chemical Biology and Pharmaceutical Science Research

In modern chemical biology, perbendazole serves as a valuable tool for perturbing microtubule dynamics, offering insights into fundamental cellular processes such as cell division, migration, and intracellular transport. Its ability to bind to tubulin and inhibit microtubule assembly makes it a subject of interest for studying cytoskeletal functions and their implications in various biological contexts. biologists.comnih.govontosight.aimedchemexpress.com Within pharmaceutical science, this compound is primarily contextualized through the lens of drug repurposing. The exploration of existing drugs for new therapeutic applications is a significant area of research, and this compound's established safety profile in certain applications, coupled with its observed effects on mammalian cells, has positioned it as a candidate for investigation in areas beyond its original use. mdpi.comresearchgate.netnih.gov This includes research into its potential in oncology and other diseases where microtubule modulation or specific cellular differentiation pathways are implicated. mdpi.comresearchgate.netnih.govpnas.orgresearchgate.net

Historical Development and Evolution of Research Trajectories on this compound and Related Chemical Scaffolds

The research history of this compound is intertwined with the broader study of benzimidazole (B57391) compounds. The benzimidazole nucleus is a versatile scaffold known for a wide range of biological activities. researchgate.net Early research on benzimidazoles, such as thiabendazole (B1682256), discovered in the 1960s, established this class of compounds as effective anthelmintics, primarily acting by interfering with microtubule function in parasites. biologymedjournal.com this compound, chemically known as methyl N-(6-butyl-1H-benzimidazol-2-yl)carbamate, emerged as another member of this class with potent anthelmintic activity. biologists.comnih.govjournals.co.za

The understanding of the mechanism of action of benzimidazole anthelmintics, including this compound, evolved to focus on their high affinity binding to parasite tubulin, disrupting microtubule polymerization. biologists.comontosight.ai This fundamental mechanism underlies their efficacy against helminths. Subsequent research trajectories began to explore the effects of these compounds on mammalian tubulin and cells, revealing that while there can be differential binding affinities between parasite and mammalian tubulin, some benzimidazoles, including this compound, also affect mammalian microtubule dynamics. biologists.com This recognition paved the way for investigating this compound's potential in other therapeutic areas, moving beyond solely antiparasitic applications. The use of tools like the Connectivity Map (CMap), which links compounds based on gene expression profiles, has facilitated the identification of this compound as a potential modulator of specific cellular pathways in mammalian systems, such as osteogenic differentiation and effects on cancer cell lines. nih.govpnas.orgresearchgate.net

Identification and Delimitation of Contemporary Research Gaps and Emerging Academic Directions

Contemporary research on this compound continues to build upon its known interaction with tubulin while exploring new applications and refining the understanding of its molecular mechanisms. One key research gap lies in fully elucidating the nuances of this compound's interaction with different tubulin isotypes and associated proteins in various mammalian cell types. While its binding to tubulin is established, the specific details that might contribute to differential cellular responses or selectivity are still areas of investigation. bohrium.com

Emerging academic directions for this compound research include its potential as a repurposed drug candidate, particularly in oncology. Studies are exploring its effects on the viability, proliferation, migration, and cell cycle of various cancer cell lines, including pancreatic cancer and head and neck squamous cell carcinoma. mdpi.comresearchgate.netnih.govresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netnih.gov Research is also investigating its ability to induce apoptosis and DNA damage in cancer cells. mdpi.comresearchgate.netresearchgate.netresearchgate.netnih.gov Furthermore, the potential for synergistic effects when combined with other therapeutic agents is being explored. mdpi.comresearchgate.net Another emerging area involves the study of this compound's influence on cellular differentiation, such as osteogenic differentiation and the differentiation of acute myeloid leukemia cells. pnas.orgresearchgate.netscholasticahq.com The use of computational approaches, such as those involving the Connectivity Map and artificial intelligence, represents an emerging direction for identifying new potential applications and understanding the mechanism of action of this compound. nih.govpnas.orgresearchgate.netbohrium.comnih.govscielo.br Despite these advancements, translating findings from in vitro and preclinical studies to clinical applications remains a significant challenge and a key research gap for this compound as a repurposed drug. scielo.br

Detailed Research Findings

Research has provided detailed insights into this compound's effects at the cellular and molecular levels.

This compound has been shown to inhibit microtubule assembly in vitro and effectively depolymerize cytoplasmic microtubules in animal cells. biologists.com Binding studies with purified tubulin indicate that this compound binds to the tubulin dimer. biologists.com

Studies in pancreatic cancer cell lines (AsPC-1 and Capan-2) have demonstrated that this compound significantly reduces cell growth and abolishes clonogenicity. mdpi.comresearchgate.netnih.gov

Cell LineThis compound ConcentrationEffect on Cell Growth (vs. Vehicle Control)
AsPC-1Lower & Higher Concentrations TestedDrastically Reduced at 24, 48, and 72 h mdpi.comresearchgate.netnih.gov
Capan-2Lower & Higher Concentrations TestedDrastically Reduced at 24, 48, and 72 h mdpi.comresearchgate.netnih.gov

This compound treatment leads to a profound perturbation of the cell cycle, inducing G2/M arrest in pancreatic cancer cell lines. mdpi.comresearchgate.netresearchgate.netnih.govresearchgate.net This is associated with alterations in microtubule organization and the formation of irregular mitotic spindles. mdpi.comresearchgate.netnih.gov

Furthermore, this compound has been shown to induce apoptosis in pancreatic cancer cells, with a marked increase in apoptotic cells observed over time. mdpi.comresearchgate.netresearchgate.netnih.gov This is accompanied by the induction of DNA damage, indicated by the activation of markers like pSer139H2AX. mdpi.comresearchgate.netnih.gov

In the context of acute myeloid leukemia (AML) cells, this compound has demonstrated the ability to induce differentiation at low concentrations. researchgate.net Studies have shown that this compound increases the expression of monocyte markers (CD11b and CD14) and influences the expression of genes like KLF4/DPYSL2A in various AML cell lines. researchgate.net

This compound has also been identified through Connectivity Map analysis as a compound that induces osteogenic differentiation in human mesenchymal stromal cells (hMSCs). pnas.org This process involves cytoskeletal changes and an increase in bone morphogenetic protein 2 (BMP-2) activity. pnas.org

Biological Effect in Mammalian CellsObserved OutcomeRelevant Cell Types
Microtubule InhibitionDepolymerization of cytoplasmic microtubules, Inhibition of microtubule assemblyAnimal cells, Vero cells biologists.commedchemexpress.com
Cell Viability/ProliferationReduced cell growth, abolished clonogenicity, potent inhibition of proliferationPancreatic cancer cell lines (AsPC-1, Capan-2), HeLa cells, HNSCC cell lines (HN6, CAL-27, Fadu) mdpi.comnih.govresearchgate.netnih.govresearchgate.netresearchgate.netnih.govcaymanchem.com
Cell CycleG2/M arrest, formation of enlarged, polyploid cellsPancreatic cancer cell lines (AsPC-1, Capan-2), HNSCC cell lines (HN6) mdpi.comresearchgate.netresearchgate.netnih.govresearchgate.netnih.govresearchgate.net
ApoptosisIncreased apoptotic cells, PARP cleavage, induction of DNA damagePancreatic cancer cell lines (AsPC-1, Capan-2), HNSCC cell lines (HN6) mdpi.comresearchgate.netresearchgate.netnih.govresearchgate.netnih.gov
DifferentiationInduction of monocyte marker expression (CD11b, CD14), induction of osteogenic differentiationAML cell lines, human mesenchymal stromal cells (hMSCs) pnas.orgresearchgate.net

Properties

CAS No.

111214-63-2

Molecular Formula

C8H9N3S

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization Strategies of Perbendazole

Diverse Synthetic Routes and Methodological Innovations for Perbendazole

The synthesis of this compound primarily focuses on the formation of the benzimidazole (B57391) ring system and the subsequent attachment of the butyl and carbamate (B1207046) functionalities at the appropriate positions.

Traditional and Optimized Synthetic Pathways

Traditional synthetic routes for benzimidazoles, including this compound, often involve the condensation of o-phenylenediamines with carboxylic acids or their derivatives rsc.orgchemmethod.com. A common approach for synthesizing 2-aminobenzimidazoles, which serve as precursors for carbamate derivatives like this compound, involves the reaction of o-phenylenediamines with cyanogen (B1215507) halides or equivalent reagents, followed by the introduction of the carbamate group cas.cz.

Optimized pathways often seek to improve reaction yields, reduce reaction times, and simplify purification procedures. For this compound specifically, synthetic methods have been reported involving the cyclization of 4-butyl-o-phenylenediamine or 3-butylaniline (B1605098) with 2-methyl-2-thiourea sulfate, or through acidic, basic, and cyclization steps, achieving yields up to 95% researchgate.net. Another general method for synthesizing benzimidazoles is based on the Phillips procedure, which involves the reaction of o-phenylenediamine (B120857) with a carboxylic acid in the presence of a strong acid mdpi.comchemmethod.com.

Principles of Green Chemistry and Sustainable Synthesis in this compound Production

In line with the principles of green chemistry, efforts have been directed towards developing more sustainable and environmentally friendly methods for synthesizing benzimidazole derivatives, including approaches applicable to this compound ijarsct.co.inchemmethod.combenthamscience.comresearchgate.net. These methods aim to minimize or eliminate the use and generation of hazardous substances, reduce energy consumption, and utilize renewable resources ijarsct.co.inchemmethod.com.

Microwave-assisted synthesis has emerged as a green chemistry approach that can significantly reduce reaction times and improve yields compared to conventional heating methods rsc.orgchemmethod.combenthamscience.comjchemrev.com. This technique has been applied to the synthesis of various benzimidazole derivatives rsc.orgbenthamscience.comjchemrev.com. The use of eco-friendly solvents or solvent-free conditions, as well as the development of recyclable catalysts, are also key aspects of sustainable synthesis in this area ijarsct.co.inchemmethod.comresearchgate.netresearchgate.net. For instance, the use of deep eutectic solvents (DES) and magnetic nanoparticles as catalysts have been explored for the synthesis of heterocyclic compounds, including benzimidazoles researchgate.netresearchgate.net.

Asymmetric Synthesis Approaches and Stereochemical Control

While the core this compound molecule itself does not possess a stereogenic center, the synthesis of certain benzimidazole derivatives or intermediates might involve steps where stereochemical control is relevant, particularly when introducing chiral substituents or when dealing with analogues that have asymmetric centers google.commdpi.commedchemexpress.com. Asymmetric synthesis aims to produce a desired enantiomer in excess or exclusively medchemexpress.com. Although specific details on the asymmetric synthesis of this compound were not prominently found in the search results, research on the asymmetric synthesis of other related compounds and intermediates in organic chemistry provides a basis for potential future applications in this compound chemistry mdpi.commedchemexpress.com. For instance, asymmetric synthetic approaches have been developed for building blocks used in the synthesis of complex molecules mdpi.commedchemexpress.com.

Design and Synthesis of this compound Analogues and Derivatives

The structural modification of this compound has been pursued to discover compounds with altered or enhanced biological profiles mdpi.comcas.czresearchgate.net. This involves the design and synthesis of analogues and derivatives with variations in the substituents on the benzimidazole ring or the carbamate group.

Structure-Guided Design Principles for Novel Analogues

Structure-guided design principles for novel this compound analogues are often based on understanding the relationship between chemical structure and biological activity (Structure-Activity Relationship - SAR) cas.cz. Studies on benzimidazole carbamates have shown that the nature of the substituent at the 5-position of the benzimidazole ring significantly influences their anthelmintic efficacy cas.cz. For example, variations at this position, such as the introduction of phenylsulfinyl or butyl groups, lead to different compounds with varying activities cas.cz.

Research findings indicate that the benzimidazole scaffold is amenable to various modifications, and many this compound analogues have shown similar in vitro activity to the parent compound nih.gov. This suggests that targeted synthesis based on modifying existing active structures can be a fruitful approach for discovering new therapeutic candidates cas.cz.

Functional Group Transformations and Associated Synthetic Methodologies

The synthesis of this compound analogues and derivatives involves a range of functional group transformations researchgate.netchemistry.coachctdbase.orgmit.edudeanfrancispress.comunizg.hrpressbooks.pub. These transformations are crucial for introducing different substituents onto the benzimidazole core or modifying the carbamate group researchgate.netctdbase.org. Common strategies include the condensation of appropriately substituted o-phenylenediamines with various reagents to form the benzimidazole ring, as well as reactions to modify existing functional groups on a pre-formed benzimidazole scaffold rsc.orgmdpi.comchemmethod.com.

Examples of functional group transformations relevant to benzimidazole synthesis and derivatization include acylation, alkylation, condensation, cyclization, oxidation, and reduction reactions rsc.orgmdpi.comchemistry.coachdeanfrancispress.comunizg.hrtsu.geciac.jl.cn. The synthesis of this compound-biotin, for instance, involved a detailed synthetic route to attach a biotin (B1667282) tag for biological studies, demonstrating the ability to perform functional group modifications on the this compound structure nih.gov. The preparation of derivatives with altered substituents at the 5-position or modifications to the carbamate moiety necessitates specific synthetic methodologies tailored to the desired functional group transformations mdpi.comcas.cz. The synthesis of benzimidazole derivatives with adamantane-containing groups has also been reported, showcasing the potential for incorporating bulky lipophilic substituents tsu.ge.

Manipulation of Heterocyclic Ring Systems within the this compound Core

The benzimidazole core is a fundamental heterocyclic system present in this compound. Manipulation of this core involves strategies to construct or modify the fused imidazole (B134444) and benzene (B151609) rings. General methods for synthesizing benzimidazole derivatives often involve the reaction of ortho-phenylenediamines with carboxylic acid derivatives medicoverhospitals.inmdpi.com. This approach allows for the introduction of substituents, such as the butyl group at the 5-position, by utilizing appropriately substituted ortho-phenylenediamines.

Another strategy for manipulating the heterocyclic system can involve modifications to pre-formed benzimidazole structures. While specific detailed examples for this compound were not extensively found, research on related benzimidazole derivatives highlights potential approaches. For instance, studies on the synthesis of various benzimidazoles demonstrate the functionalization at the 2-position, which in this compound is occupied by the carbamate group mdpi.comnih.gov. This suggests that the carbamate moiety could potentially be introduced or modified after the formation of the benzimidazole ring system. The manipulation of heterocyclic rings is a broad area, encompassing various cyclization and cycloaddition reactions, as well as functional group transformations on the ring system itself rsc.orgopenaccessjournals.comorganic-chemistry.orgmdpi.comslideshare.net.

Derivatization strategies can also involve modifying the existing substituents on the benzimidazole core. For this compound, this could include alterations to the butyl chain or modifications to the methyl carbamate group. Chemical derivatization is a technique used to alter the chemical properties of a compound, often to enhance its reactivity or detectability nih.govxjtu.edu.cnmagtech.com.cn. While specific derivatization strategies solely focused on the this compound core's heterocyclic rings were not detailed in the search results, general methods for derivatizing amines and carbamates, which are functionalities present in this compound, are known nih.govchemicalbook.comgoogle.com.

Catalytic Systems and Reaction Mechanisms in this compound Synthesis

The synthesis of benzimidazole derivatives, including this compound, often employs various catalytic systems to facilitate the ring formation and subsequent functionalization steps. While a specific, comprehensive reaction mechanism for the complete synthesis of this compound was not located, the general principles of benzimidazole synthesis and carbamate formation provide insight into the likely mechanisms and catalysts involved.

The formation of the benzimidazole ring from ortho-phenylenediamine and a carboxylic acid derivative typically involves a condensation reaction followed by cyclization. This process can be catalyzed by acids. For example, the synthesis of mebendazole (B1676124), a related benzimidazole carbamate, involves the formation of the benzimidazole ring by reacting o-phenylenediamine with a carboxylic acid derivative, followed by the introduction of the carbamate group using methyl chloroformate medicoverhospitals.in. The introduction of the carbamate group at the 2-position of the benzimidazole ring likely involves a reaction between the 2-amino group (or a tautomeric equivalent) of the benzimidazole intermediate and a methylating and carbamoylating agent, such as methyl chloroformate or a related compound medicoverhospitals.in.

Catalytic systems play a crucial role in optimizing reaction conditions, improving yields, and enhancing selectivity. In the broader field of heterocyclic synthesis, various catalysts, including transition metal catalysts and organic catalysts, are utilized openaccessjournals.comresearchgate.netorganic-chemistry.org. For instance, microwave-assisted synthesis using ionic liquids has been explored for the efficient synthesis of benzimidazoles from o-phenylenediamine and aldehydes researchgate.net. This suggests that similar catalytic approaches might be applicable to this compound synthesis or the synthesis of this compound analogs.

Reaction mechanisms in organic synthesis detail the step-by-step transformation of reactants into products, including the role of catalysts and intermediates murdoch.edu.au. For the formation of the benzimidazole ring, the mechanism typically involves nucleophilic attack, proton transfer, and cyclization steps. The introduction of the carbamate group would involve nucleophilic attack by a nitrogen atom of the benzimidazole intermediate on the carbonyl carbon of the carbamoylating agent, followed by elimination of a leaving group.

While detailed data tables specifically on this compound synthesis yields under various catalytic conditions were not found, research on the synthesis of related benzimidazoles often includes data on reaction conditions, catalysts, and yields. For example, studies on the synthesis of new parbendazole (B1678465) derivatives for specific research purposes might report yields and characterization data google.comresearchgate.net.

Molecular and Cellular Mechanisms of Perbendazole Action

Identification and Characterization of Molecular Targets

The primary molecular target of perbendazole is tubulin, a fundamental component of the eukaryotic cytoskeleton. sigmaaldrich.comnih.govpharmacompass.comwikidata.org By binding to tubulin, this compound interferes with the formation and dynamics of microtubules, which are essential for various cellular functions, including cell shape maintenance, intracellular transport, and chromosome segregation during mitosis. While tubulin is a well-established target, the possibility of this compound interacting with other molecular targets, particularly in complex biological systems like cancer cells, has also been considered.

Ligand-Receptor Binding Kinetics, Thermodynamics, and Specificity Profiling

Studies have demonstrated that this compound binds directly to purified tubulin. nih.gov The binding occurs with a mol:mol stoichiometry relative to the tubulin dimer. pharmacompass.com This interaction inhibits the polymerization of tubulin into microtubules both in vitro and in vivo.

Enzymatic Modulation: Inhibition, Activation, and Kinetic Analysis

Microtubule assembly is a dynamic process involving the polymerization of tubulin dimers, which can be considered an enzymatic-like activity. This compound acts as a potent inhibitor of this process. sigmaaldrich.comnih.gov By binding to tubulin, it prevents the addition of tubulin dimers to the growing microtubule, leading to microtubule depolymerization or preventing their formation.

The kinetics of this compound-induced inhibition of microtubule assembly have been reported to be similar to those of colchicine (B1669291), another known microtubule inhibitor. Inhibition of 50% of microtubule assembly in vitro was observed at a this compound concentration of 3 μM, with virtually complete inhibition at 10 μM.

Enzymatic modulation can involve inhibition or activation, and kinetic analysis is used to characterize the mechanism and parameters of these effects (e.g., Km, Vmax, Ki). In the case of this compound and tubulin, the primary modulation is inhibition of the polymerization process.

Proteomic Approaches for Unraveling Protein-Perbendazole Interactions

Proteomic approaches, which involve the large-scale study of proteins, can be employed to identify and characterize protein-ligand interactions within a cell or tissue. Techniques such as affinity purification coupled with mass spectrometry (AP-MS) or quantitative proteomics methods, including those assessing protein stability upon ligand binding, can help unravel the spectrum of cellular proteins that interact with a compound like this compound.

While the provided search results highlight tubulin as a confirmed target through binding studies nih.gov, specific comprehensive proteomic studies detailing all protein interactions of this compound are not explicitly described. However, the concept of using proteomic approaches to identify drug targets and understand mechanisms of action is well-established. These methods can potentially reveal additional direct or indirect protein interactions beyond tubulin that contribute to this compound's cellular effects, particularly in complex biological contexts like cancer, where multiple molecular targets might be involved.

Intracellular Signaling Pathway Perturbations

The disruption of microtubule dynamics by this compound leads to significant perturbations in various intracellular processes and signaling pathways. These perturbations contribute to the observed cellular effects, such as cell cycle arrest, apoptosis, and DNA damage. nih.gov

Analysis of Upstream and Downstream Signaling Cascades

This compound's primary action on tubulin and microtubules triggers a cascade of downstream events. The disruption of the microtubule network interferes with proper mitotic spindle formation, leading to cell cycle arrest, specifically in the G2/M phase. nih.gov This mitotic arrest can then trigger pathways leading to mitotic catastrophe and ultimately apoptosis (programmed cell death). nih.gov

Furthermore, this compound has been shown to induce DNA damage response in certain cell lines. DNA damage can activate various signaling pathways, including those involved in cell cycle checkpoints and apoptosis induction.

In the context of osteogenic differentiation, this compound has been reported to cause profound cytoskeletal changes and up-regulate bone morphogenetic protein 2 (BMP-2) gene expression and activity. pharmacompass.com BMP-2 is a signaling molecule that plays a crucial role in osteogenesis, acting through specific intracellular signaling cascades. pharmacompass.com This suggests that this compound can influence signaling pathways related to cell differentiation and development, potentially through mechanisms linked to cytoskeletal alterations and modulated gene expression.

Upstream signaling events are those that occur prior to a specific point in a pathway, often involving the binding of ligands to receptors and the initial activation of intracellular components. Downstream signaling cascades represent the subsequent series of interactions between enzymes, second messengers, and activated proteins that relay and amplify the signal, leading to a cellular response. This compound's interference with microtubule dynamics acts as a trigger that perturbs these intricate intracellular signaling networks.

Transcriptomic and Gene Expression Modulations Induced by this compound

Treatment with this compound has been shown to induce changes in the global gene expression profile of cells. sigmaaldrich.compharmacompass.com Transcriptomic analysis, which involves studying the complete set of RNA transcripts in a cell, can reveal which genes are up-regulated or down-regulated in response to this compound exposure.

Notably, this compound has been found to up-regulate the expression and activity of bone morphogenetic protein 2 (BMP-2) gene. pharmacompass.com This specific gene modulation is implicated in the osteogenic effects observed with this compound. pharmacompass.com

Cellular Proteomic and Metabolomic Responses to this compound Exposure

Exposure to this compound can induce changes in the cellular proteome and metabolome, reflecting the cell's response to the compound's presence and its primary mechanisms of action. While specific comprehensive proteomic and metabolomic studies solely focused on this compound are limited in the provided search results, general insights into how benzimidazoles and related compounds affect cellular profiles can be inferred, alongside some direct mentions of this compound's impact.

Studies utilizing 'omics' analyses, including proteomics and metabolomics, are valuable for elucidating the effects of natural products and drug candidates on biological systems, helping to identify target specificity and molecular effects mdpi.com. Proteomic approaches can describe the mechanism of action of compounds by examining changes in protein expression and function, as well as effects on metabolic and biosynthetic pathways mdpi.com. Metabolomics, on the other hand, aims to evaluate the global metabolic response of living systems to stimuli mdpi.com.

One study identified parbendazole (B1678465) as a potential therapeutic molecule for head and neck squamous cell carcinoma (HNSCC) through a connectivity map-based drug repositioning approach, which involves bioinformatics enrichment analysis researchgate.netnih.gov. This suggests that this compound induces gene expression changes that correlate with desired therapeutic outcomes. While this study focuses on transcriptomics as an initial step, it highlights the potential for downstream proteomic and metabolomic alterations. The study also indicated that this compound significantly reduced the expression of up-regulated genes related to the tumor microenvironment, suggesting that this could be one of its mechanisms nih.gov.

In the context of Alzheimer's disease research, parbendazole was identified as a potential drug candidate through computational drug repurposing targeting glutaminase (B10826351) springermedizin.dekcl.ac.uknih.govscholasticahq.com. These studies suggest that parbendazole could suppress glutaminase and reduce glutamate (B1630785) production through mechanisms involving the cytoskeleton and proteostasis, implying alterations in protein handling and possibly related metabolic pathways kcl.ac.uknih.gov.

Metabolomics approaches have been used to study the metabolism of other benzimidazole (B57391) carbamates like fenbendazole (B1672488), identifying phase I metabolites in liver microsomal incubates researchgate.net. While this is not directly about this compound's effect on cellular metabolism, it illustrates the application of metabolomics in understanding the fate of related compounds. A Metabolomics Workbench entry also lists this compound with associated metabolomics data, indicating that such studies exist or are being conducted metabolomicsworkbench.org.

Cellular thermal shift assay and thermal proteome profiling are techniques used to monitor ligand interactions with cellular proteins and assess protein stability upon drug binding, which can provide insights into drug targets and downstream proteomic effects mdpi.com.

Subcellular Distribution, Localization, and Trafficking Mechanisms

The efficacy of this compound is influenced by its ability to reach its intracellular targets, which depends on its subcellular distribution, localization, and the mechanisms by which it is trafficked within the cell.

While detailed studies specifically on the subcellular trafficking mechanisms of this compound are not extensively described in the provided results, some insights can be gained from studies investigating its effects on cellular structures and processes.

This compound is known to disrupt cytoplasmic microtubules, suggesting it successfully enters the cytoplasm and localizes to areas where tubulin is present researchgate.netpnas.org. Immunofluorescence studies using antitubulin antibodies have shown that this compound effectively depolymerizes cytoplasmic microtubules in animal cells researchgate.net. This indicates that this compound distributes within the cell to interact with the microtubule network.

Studies on protein secretion inhibitors, including parbendazole, have utilized techniques like the retention using selective hooks (RUSH) system to observe the movement of fluorescently tagged proteins within the cell nih.gov. This system involves retaining a biosensor protein in a specific subcellular compartment (e.g., endoplasmic reticulum or Golgi apparatus) and then triggering its release to observe its trafficking nih.gov. One study noted that parbendazole, among other agents, led to a change in the distribution of the endoplasmic reticulum network, making it more diffuse nih.gov. This suggests that this compound can influence the morphology and distribution of cellular organelles, potentially through mechanisms related to its primary targets like microtubules, which are involved in organelle positioning and trafficking.

The ability of benzimidazole derivatives, including this compound, to cross cell membranes is influenced by their physicochemical properties, such as lipophilicity researchgate.netresearchgate.net. Modifications to the structure, such as lipophilic substitutions, can enhance membrane permeability researchgate.net. Computational tools have also been used to estimate the blood-brain barrier permeability of this compound, indicating approaches to assess its potential distribution across biological barriers kcl.ac.uknih.gov.

Biophysical Interactions with Biological Macromolecules

This compound exerts its effects through direct biophysical interactions with key biological macromolecules. These interactions are central to its mechanism of action.

DNA and RNA Binding Characteristics and Conformational Changes

The interaction of small molecules with DNA and RNA can lead to significant biological effects, including inhibition of replication and transcription. While some benzimidazole derivatives are known to interact with nucleic acids, the specific DNA and RNA binding characteristics of this compound are not a primary focus in the provided search results, which emphasize its microtubule-targeting activity.

However, some studies on related benzimidazoles or in contexts where DNA integrity is affected by this compound provide indirect information. For instance, parbendazole has been shown to induce genotoxic stress in reporter assays and promote DNA damage response in certain cell lines caymanchem.comfrontiersin.org. This could potentially involve direct or indirect interactions with DNA.

Studies on the DNA binding of other compounds, like thiabendazole (B1682256) (another benzimidazole), demonstrate that benzimidazoles can interact with DNA through groove binding, leading to conformational changes such as the transformation of DNA structure from B-form to A-form researchgate.net. These interactions can be studied using techniques like UV-visible spectroscopy, fluorescence spectroscopy, circular dichroism, viscosity measurements, and molecular docking researchgate.netmdpi.comsemanticscholar.org. Changes in DNA structure upon ligand binding can be indicated by phenomena like hyperchromicity or hypochromicity in UV-vis absorption spectra mdpi.comtaylorandfrancis.com.

Modulation of Cytoskeletal Dynamics and Polymerization (e.g., Microtubule Binding)

A well-established mechanism of action for this compound and other benzimidazole carbamates is their interaction with the cytoskeleton, particularly their inhibitory effect on microtubule polymerization.

Microtubules are dynamic polymers of tubulin heterodimers (alpha and beta tubulin) that are essential components of the cytoskeleton, involved in various cellular processes including cell division, migration, and intracellular transport researchgate.netontosight.aincats.io. This compound acts as a microtubule-destabilizing agent nih.gov.

This compound has been shown to bind directly to purified tubulin researchgate.net. This binding prevents the polymerization of tubulin subunits into microtubules, leading to the depolymerization of existing microtubules researchgate.netontosight.aimedchemexpress.com. Immunofluorescence microscopy studies have demonstrated that this compound effectively depolymerizes cytoplasmic microtubules in animal cells, often leaving only a few microtubules associated with the centriole researchgate.netpnas.org.

The binding of this compound to tubulin is considered a primary target researchgate.netnih.gov. Research indicates that this compound binds to the colchicine binding site on beta-tubulin nih.govresearchgate.net. This binding site is a common target for several microtubule-targeting agents. The interaction between this compound and tubulin has been verified through various methods, including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Thermal Shift Assay (TSA) researchgate.netnih.gov.

Studies have quantified the effect of this compound on microtubule assembly. This compound is reported as a potent inhibitor of microtubule assembly with an IC50 value of 3 µM for the assembly of brain microtubules medchemexpress.comxcessbio.com. In cellular contexts, this compound at concentrations ranging from 2-20 µM can lead to a complete absence of microtubules in certain cell lines medchemexpress.com.

The disruption of microtubule dynamics by this compound has downstream effects on cellular functions. For example, the inhibition of tubulin polymerization can block the cell cycle, particularly at the G2/M phase, as microtubules are essential for mitotic spindle formation researchgate.netnih.govnih.gov. This can subsequently lead to apoptosis researchgate.netnih.govnih.gov. Furthermore, the disruption of the microtubule network can impair cell migration researchgate.netnih.gov.

The interaction of this compound with tubulin and its effect on microtubule polymerization is a well-characterized mechanism that contributes significantly to its biological activities, including its anthelmintic properties and potential as an anti-cancer agent ontosight.aincats.io.

Biophysical InteractionMacromolecule Target(s)Observed Effect(s)Relevant Techniques
Binding and Inhibition of PolymerizationTubulin (Microtubules)Depolymerization of cytoplasmic microtubules, Inhibition of microtubule assembly.Immunofluorescence microscopy, In vitro polymerization assays, SPR, ITC, TSA. researchgate.netnih.govresearchgate.netpnas.orgmedchemexpress.comxcessbio.com
Potential Interaction (Indirect evidence)DNAInduction of genotoxic stress, DNA damage response.Reporter assays, Cell-based assays for DNA damage. caymanchem.comfrontiersin.org
Membrane Permeability and Transporter InteractionCell Membranes, TransportersPassage across cell membranes; Potential interaction with influx/efflux transporters.In silico predictions (e.g., BBB permeability), Studies on related compounds. kcl.ac.uknih.govresearchgate.netresearchgate.netmdpi.comnih.gov

Cutting Edge Analytical and Bioanalytical Methodologies for Perbendazole Research

Chromatographic Separations for Perbendazole and its Biotransformation Products

Chromatographic techniques play a vital role in separating this compound from complex matrices and from its biotransformation products. This separation is a prerequisite for accurate detection and characterization by various detectors.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC and UHPLC are widely employed for the analysis of this compound and related benzimidazole (B57391) anthelmintics. These techniques offer high separation efficiency and sensitivity.

A reverse phase HPLC method utilizing a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid has been developed for the analysis of this compound. For Mass Spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid. sielc.com Smaller particle size columns (3 µm) are available for faster UPLC applications. sielc.com This liquid chromatography method is scalable and can be used for isolating impurities in preparative separations and is also suitable for pharmacokinetic studies. sielc.com

UHPLC-MS/MS methods have also been developed for the simultaneous determination of benzimidazoles, including this compound, in complex matrices such as milk. researchgate.nettandfonline.com These methods often involve sample preparation steps like solid-phase extraction (SPE) or QuEChERS-based extraction to clean up the sample matrix before chromatographic analysis. researchgate.nettandfonline.com Gradient elution programs are commonly used to achieve good separation of target analytes within a reasonable run time. tandfonline.commdpi.com

Several studies on related benzimidazole anthelmintics like albendazole (B1665689) and fenbendazole (B1672488) highlight the use of HPLC with various detectors, including UV detection and diode array detection (DAD), for the analysis of the parent drug and its metabolites in biological samples such as plasma, urine, feces, and tissue homogenates. nih.govmdpi.com The optimization of HPLC conditions is crucial for the simultaneous quantification of multiple related compounds. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. While this compound itself might require derivatization for optimal GC analysis due to its structure and potential for thermal degradation, GC-MS is applicable for analyzing various organic molecules. filab.frjfda-online.com GC-MS can be used for qualitative, semi-quantitative, or quantitative analysis of samples in liquid, gaseous, or solid states. filab.fr

The technique involves the separation of compounds based on their volatility and interaction with the stationary phase in the GC column, followed by ionization and detection of molecular ions based on their mass-to-charge ratio in the mass spectrometer. researchgate.net GC-MS is particularly adapted for analyzing non-polar volatile compounds. filab.fr Chemical derivatization is often employed in GC-MS analysis of drugs to improve compatibility with the chromatographic system, enhance separation efficiency, improve detection, or facilitate structural elucidation. jfda-online.com

Supercritical Fluid Chromatography (SFC) for Chiral Resolution and Purification

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, particularly in the pharmaceutical industry. selvita.comchromatographyonline.comresearchgate.net SFC utilizes supercritical carbon dioxide as the primary mobile phase, which offers advantages such as lower viscosity, higher diffusivity, and lower solvent consumption compared to traditional liquid chromatography. selvita.comchromatographyonline.com These properties contribute to faster separations and higher productivity. selvita.com

Chiral separation is achieved in SFC using chiral stationary phases (CSPs) that interact differently with the enantiomers of a chiral compound. chromatographyonline.com While the specific application of SFC for chiral resolution of this compound was not explicitly found in the search results, the technique is widely used for resolving enantiomers of various small molecules and is considered complementary to chiral HPLC. chromatographyonline.comresearchgate.netchromatographyonline.com Preparative SFC is particularly useful for obtaining small amounts of pure enantiomers in the early development phases of drugs. chromatographyonline.com The use of supercritical CO2 also aligns with green chemistry principles due to its non-toxicity and recyclability. selvita.com

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide crucial information about the structure and identity of this compound and its biotransformation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation and Dynamic Studies

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules, providing detailed information about the arrangement of atoms within a molecule. clariant.comnd.edursc.org Both ¹H NMR and ¹³C NMR are commonly used to confirm the chemical structure of synthesized compounds, including benzimidazole derivatives. researchgate.netgoogle.comresearchgate.netmdpi.com

NMR spectra provide characteristic signals (chemical shifts, splitting patterns, and integration) that correspond to different protons and carbons in the molecule, allowing for the assignment of specific atoms and functional groups. nd.edugoogle.commdpi.com Two-dimensional NMR techniques like COSY, HSQC, NOESY, and HMBC can provide additional connectivity information, aiding in the complete assignment of complex structures. nd.edu NMR spectroscopy delivers both qualitative and quantitative information about small molecules. clariant.com

While specific detailed NMR data for this compound was not extensively found, the general application of NMR for structural confirmation of benzimidazole derivatives is well-established. researchgate.netgoogle.comresearchgate.net For example, ¹H NMR data for a this compound derivative has been reported, showing characteristic chemical shifts and splitting patterns for the protons in the molecule. google.com

High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used for accurate mass measurements, which are essential for determining the elemental composition of a compound and identifying unknown substances, including metabolites. clariant.comlgcstandards.comalwsci.comuni-rostock.de HRMS provides precise mass-to-charge ratio (m/z) values, allowing for the confident identification of target compounds and the detection of potential biotransformation products. lgcstandards.comuni-rostock.de

Coupling chromatography techniques like HPLC or GC with HRMS, particularly tandem mass spectrometry (MS/MS), is a standard approach for the analysis of drug metabolites in biological samples. clariant.comalwsci.com HRMS, especially using technologies like Q-TOF and Orbitrap, is commonly used for the identification of transformation products in environmental studies. uzh.ch Fragmentation experiments in HRMS provide characteristic fragment ions that help in elucidating the molecular structure of the parent compound and its metabolites. clariant.com HRMS is necessary for identifying novel or unexpected metabolites. alwsci.com

The identity of reference substances like this compound can be established by HRMS analysis. lgcstandards.com HRMS has been used to confirm the structure of synthesized benzoxazole (B165842) derivatives, which are structurally related to benzimidazoles. researchgate.net

Here is a summary of the analytical techniques discussed:

Analytical TechniqueApplication for this compound ResearchKey Features
HPLC/UHPLCSeparation of this compound and its biotransformation products; Quantitative analysis. sielc.comresearchgate.nettandfonline.commdpi.comHigh separation efficiency, various detection options (UV, DAD, MS), suitable for biological matrices. nih.govmdpi.com
GC-MSAnalysis of volatile/semi-volatile compounds; Potential for this compound analysis with derivatization. filab.frjfda-online.comSeparation and identification based on volatility and mass spectra. researchgate.net
SFCChiral resolution and purification of enantiomers. selvita.comchromatographyonline.comresearchgate.netchromatographyonline.comUses supercritical CO2, faster separations, lower solvent consumption, complementary to chiral HPLC. selvita.comchromatographyonline.com
NMR SpectroscopyStructural elucidation, confirmation of chemical structure, dynamic studies. clariant.comnd.eduresearchgate.netgoogle.comresearchgate.netmdpi.comProvides detailed information on atomic arrangement and connectivity. nd.edugoogle.commdpi.com
HRMSAccurate mass measurement, elemental composition determination, compound identification, metabolite profiling. clariant.comlgcstandards.comalwsci.comuni-rostock.deHigh mass accuracy, facilitates identification of known and unknown compounds/metabolites. clariant.comalwsci.com

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Structural Analysis

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopic techniques that provide unique fingerprints of molecules based on their characteristic functional groups and molecular structure. These techniques analyze the vibrations of atoms within a molecule when exposed to infrared light (IR) or monochromatic light (Raman). The resulting spectra, displaying absorbance or scattering intensity versus wavenumber, offer valuable insights into the structural composition and solid-state properties of a compound like this compound. scispace.comazom.com

Studies on related benzimidazole compounds, such as mebendazole (B1676124) and thiabendazole (B1682256), highlight the utility of IR and Raman spectroscopy in their characterization. For instance, Fourier transform infrared (FT-IR) spectrometry has been used for the analysis of mebendazole polymorphs, although differentiating polymorphs solely by IR spectra can be challenging due to minor differences. nih.govresearchgate.netresearchgate.net Raman spectroscopy, especially techniques like THz-Raman, has shown promise in differentiating polymorphs by observing low-frequency modes related to the entire molecular structure. azom.com The application of these techniques to this compound would involve obtaining its unique IR and Raman spectra, comparing them to reference standards, and using them for identification, purity assessment, and potentially polymorph characterization.

UV-Visible Spectroscopy for Quantitative Analysis and Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is a widely used technique for both qualitative and quantitative analysis of compounds that absorb light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. upi.edutechnologynetworks.com The absorption of UV-Vis light by a molecule is due to the excitation of its electrons from lower energy ground states to higher energy excited states, known as electronic transitions. shu.ac.uklibretexts.orgazooptics.com

For this compound, a molecule containing conjugated π systems within its benzimidazole ring structure, UV-Vis spectroscopy is a suitable technique for analysis. nih.govuni.lu The absorption spectrum of this compound would exhibit characteristic peaks (λmax) corresponding to π→π* and potentially n→π* electronic transitions. shu.ac.uklibretexts.orgazooptics.comtanta.edu.eg These characteristic wavelengths and their corresponding absorbance values can be used for the qualitative identification of this compound. iajps.com

Quantitatively, UV-Vis spectroscopy is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam through the solution. shu.ac.ukscribd.com This principle allows for the precise determination of this compound concentration in a sample by measuring its absorbance at a specific wavelength, typically its λmax. upi.edutechnologynetworks.compnrjournal.com Calibration curves, plotting absorbance versus known concentrations of this compound standards, are essential for accurate quantitative analysis. upi.edutechnologynetworks.comscribd.com

While specific UV-Vis spectral data for this compound were not detailed in the search results, the application of this method for quantitative analysis of drugs and other compounds with chromophores is well-established in pharmaceutical analysis. iajps.com The presence of the benzimidazole ring and the carbamate (B1207046) group in this compound suggests it would exhibit characteristic UV absorption, making UV-Vis spectroscopy a valuable tool for its quantification in various matrices. nih.govuni.lu

Electrophoretic Techniques (e.g., Capillary Electrophoresis) for Purity and Interaction Studies

Electrophoretic techniques, particularly Capillary Electrophoresis (CE), are valuable tools for the analysis of charged molecules based on their differential migration in an electric field. bio-rad.comfrontiersin.orgusp.org CE offers advantages such as high separation efficiency, short analysis times, and minimal sample consumption. bio-rad.comdiva-portal.org Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Affinity Capillary Electrophoresis (ACE), can be employed depending on the analytical objective. frontiersin.orgusp.org

For this compound, a molecule that can exist in different ionic forms depending on the pH due to the nitrogen atoms in the benzimidazole ring, CE can be used to assess its purity. nih.govuni.luusp.org CZE separates analytes based on their charge-to-mass ratio and electrophoretic mobility. frontiersin.orgusp.org By optimizing the buffer composition and applied voltage, impurities with different electrophoretic mobilities than this compound can be separated and detected, allowing for the determination of this compound's purity. idtdna.comlumexinstruments.comqiagen.com

Affinity Capillary Electrophoresis (ACE) is a powerful variant of CE used to study noncovalent interactions between a target molecule (like this compound) and binding agents such as proteins or other biomolecules. d-nb.infonih.gov ACE analyzes changes in the electrophoretic mobility of the target molecule upon binding to the interacting species. d-nb.infonih.gov This technique can provide information on binding constants, stoichiometry, and kinetics of the interaction. d-nb.info While specific studies on this compound's interactions using ACE were not found, this methodology holds significant potential for investigating how this compound interacts with biological targets or other molecules in a system. The ability of ACE to work in realistic media, such as body fluids, makes it a valuable tool for preclinical studies. nih.gov

CE coupled with UV-Vis detection is a common configuration for analyzing pharmaceutical compounds. bio-rad.comfrontiersin.org The UV-Vis detector monitors the separated components as they pass through a detection window in the capillary, allowing for their quantification based on their absorbance. bio-rad.com This hyphenated approach combines the separation power of CE with the quantitative capabilities of UV-Vis spectroscopy for this compound analysis.

Hyphenated Analytical Systems and Novel Detection Strategies

Hyphenated analytical systems combine two or more analytical techniques to leverage the strengths of each method, providing enhanced separation, identification, and quantification capabilities. ajpaonline.comnumberanalytics.comnih.gov For this compound research, coupling chromatographic or electrophoretic separation techniques with spectroscopic detectors is particularly relevant.

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a widely used hyphenated technique in pharmaceutical analysis for the identification and quantification of compounds, including impurities and degradation products. ajpaonline.comnumberanalytics.comnih.gov While not specifically mentioned for this compound in the search results, LC-MS would be highly applicable. LC separates the components of a mixture based on their differential partitioning between a stationary and mobile phase, and the eluting compounds are then introduced into a mass spectrometer. numberanalytics.comchromtech.com The mass spectrometer measures the mass-to-charge ratio of the ions, providing molecular weight information and fragmentation patterns that aid in the identification of this compound and related substances. ajpaonline.comnumberanalytics.com LC-MS offers high sensitivity and selectivity, making it suitable for analyzing complex samples. numberanalytics.com

Capillary Electrophoresis coupled with Mass Spectrometry (CE-MS) is another powerful hyphenated technique that combines the high separation efficiency of CE with the identification capabilities of MS. nih.govmdpi.com CE-MS could be used for the analysis of this compound, particularly for samples where high resolution separation is required or when dealing with limited sample volumes. mdpi.com

Novel detection strategies can further enhance the sensitivity and specificity of analytical methods for this compound. While the search results did not detail novel detection methods specifically for this compound, advancements in detector technology, such as high-sensitivity UV-Vis detectors or mass spectrometers with improved resolution and sensitivity, would directly benefit this compound analysis. bio-rad.commdpi.com For example, laser-induced fluorescence (LIF) detection, while often used for fluorescently labeled molecules, offers significantly increased sensitivity compared to conventional UV absorbance and could be explored if this compound or a derivative can be appropriately labeled. bio-rad.commdpi.com

Computational Chemistry and in Silico Modeling in Perbendazole Research

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, based on the principles of quantum mechanics, are employed to study the electronic structure and reactivity of molecules like perbendazole. These methods provide a detailed understanding of electron distribution, molecular orbitals, and potential reaction pathways.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a widely used QM method that focuses on the electron density of a system to determine its properties. DFT calculations have been applied to study the molecular properties of benzimidazole (B57391) derivatives, including those structurally related to this compound. These calculations can provide insights into parameters such as optimized molecular geometries, electronic charge distribution (e.g., atomic charges), and electrostatic potential surfaces, which are crucial for understanding molecular interactions and reactivity researchgate.netoup.com. For instance, DFT calculations using functionals like M06-2X with basis sets such as TZVP have been used to optimize 3D structures and extract atomic charges for benzimidazoles oup.commdpi.com. Conceptual DFT calculations have also provided insights into global and local reactivity properties of compounds slideshare.net. DFT periodic calculations have become popular for studying solid active pharmaceutical ingredients (APIs), including benzimidazoles, aiding in the validation of experimental crystal structures and crystal structure prediction researchgate.net.

Ab Initio Methods for Reaction Mechanism Elucidation and Transition State Analysis

Ab initio methods are a class of QM calculations that are derived directly from theoretical principles, without including experimental data. These methods can be used to elucidate reaction mechanisms and analyze transition states, providing a detailed picture of how chemical reactions occur numberanalytics.com. While the provided search results specifically mention ab initio calculations in the context of other compounds or general computational chemistry numberanalytics.comresearchgate.netscholaris.castackexchange.comrsc.org, their application to this compound itself for reaction mechanism elucidation would involve calculating the energies and structures of reactants, products, intermediates, and transition states along a reaction pathway. This helps in understanding the feasibility and kinetics of different reactions involving this compound or its synthesis.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. These simulations are valuable for exploring the conformational space of flexible molecules like this compound and for studying their interactions with biological targets such as proteins slideshare.netresearchgate.netmdpi.com. MD simulations can provide information on the stability of protein-ligand complexes, the nature and duration of interactions (e.g., hydrogen bonds, hydrophobic interactions), and how the binding site and ligand conformation change over time mdpi.com. For example, MD simulations using programs like GROMACS have been employed to assess the stability of protein-ligand complexes involving benzimidazole derivatives and tubulin mdpi.com. These simulations can reveal dynamic aspects of binding that static methods like docking might miss, such as the formation and breaking of specific interactions or changes in protein or ligand flexibility upon binding mdpi.com.

Molecular Docking Studies for Target Binding Affinity Prediction and Pose Generation

Molecular docking is a computational technique used to predict the preferred orientation (pose) and binding affinity of a ligand (like this compound) to a specific biological target, typically a protein slideshare.netresearchgate.netbohrium.comrsc.orgresearchgate.nettandfonline.comnih.govacs.org. This method treats the ligand and receptor as three-dimensional structures and explores various ways the ligand can fit into the receptor's binding site. Molecular docking studies have been extensively applied to this compound and other benzimidazole anthelmintics, particularly concerning their interaction with tubulin, their primary target researchgate.netbohrium.comrsc.orgresearchgate.net. These studies aim to understand the binding mode, identify key interacting residues in the target protein, and estimate the strength of the interaction through scoring functions researchgate.netresearchgate.net.

Studies have shown that this compound binds to the colchicine (B1669291) binding site on tubulin bohrium.comrsc.orgresearchgate.net. Molecular docking experiments, sometimes combined with X-ray crystallography, have revealed the specific molecular interactions between this compound and residues within the tubulin binding pocket bohrium.comrsc.orgresearchgate.net. These interactions can include hydrogen bonds and hydrophobic contacts researchgate.net. Docking studies have also been used to compare the binding of this compound to wild-type and mutated tubulin, providing insights into mechanisms of resistance researchgate.net. Furthermore, molecular docking has been utilized to explore the potential of this compound and other benzimidazoles to interact with other targets, such as VEGFR2 kinase slideshare.netacs.org.

Data from molecular docking studies can include predicted binding affinities (often expressed as scoring function values) and detailed descriptions of the interactions between the ligand and the target protein. For instance, docking studies of various benzimidazole anthelmintics, including parbendazole (B1678465), to Haemonchus contortus β-tubulin have reported docking scores researchgate.net.

Table 1: Predicted Docking Scores of Benzimidazole Anthelmintics to Haemonchus contortus β-Tubulin (Wild-Type) researchgate.net

BZ LigandDocking Scoring Function (Kcal/mol) researchgate.net
Albendazole (B1665689)-8.10 researchgate.net
Carbendazim-6.98 researchgate.net
Oxibendazole (B1677860)-8.17 researchgate.net
Parbendazole-8.09 researchgate.net
Luxabendazole-9.46 researchgate.net
Mebendazole (B1676124)-9.43 researchgate.net
Nocodazole-9.36 researchgate.net

Note: This table presents a subset of data found in the source and focuses on the wild-type tubulin.

Molecular docking is a valuable tool for predicting binding poses and affinities, guiding the rational design of new compounds with improved target interactions bohrium.comrsc.org.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Molecular Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are computational techniques used to build predictive models that correlate the structural and physicochemical properties of compounds with their biological activities (QSAR) or other properties (QSPR) scribd.comresearchgate.netuniv-biskra.dzresearchgate.net. These models aim to identify the key molecular features that influence activity or property, which can then be used to design new compounds with desired characteristics researchgate.netresearchgate.net.

QSAR/QSPR studies involving benzimidazole derivatives, including this compound, leverage various molecular descriptors (e.g., electronic, steric, hydrophobic) to develop statistical models researchgate.net. These models can be based on 2D or 3D structural information scribd.comresearchgate.net. For example, QSAR studies have been conducted on benzimidazole derivatives to understand their anticonvulsant activity, correlating structural features with observed activity researchgate.net. While direct QSAR/QSPR studies specifically focused only on this compound are not explicitly detailed in the provided snippets, this compound is mentioned as a benzimidazole anthelmintic alongside others used in QSAR studies researchgate.netresearchgate.net. QSAR models can help predict the activity of new, untested benzimidazole compounds and provide insights into how modifications to the this compound structure might impact its activity or properties researchgate.net. Comparative molecular field analysis (CoMFA) is a 3D-QSAR technique that has been used in studies involving benzimidazoles to understand the spatial requirements for activity oup.com.

De Novo Design Approaches and Virtual Screening Utilizing the this compound Chemical Space

De novo design and virtual screening are computational strategies employed in the search for new drug candidates. Virtual screening involves computationally evaluating large libraries of compounds to identify those likely to bind to a target osti.govnih.goveuropa.eu. De novo design, on the other hand, involves building new molecular structures from scratch, often within the binding site of a target, to generate compounds with desired properties osti.govnih.govfrontiersin.orgnih.gov.

The "this compound chemical space" refers to the collection of molecules that are structurally related to this compound. Utilizing this chemical space in virtual screening and de novo design efforts involves searching for or generating novel benzimidazole derivatives with potentially improved activity or properties. Virtual screening can involve docking libraries of benzimidazole-like compounds to a target like tubulin to identify hits europa.eu. De novo design approaches can build new molecules piece by piece within the tubulin binding site, guided by the interactions observed with this compound and other known binders osti.govnih.gov. These methods can explore a vast chemical space and suggest novel structures that may not be present in existing compound libraries osti.govfrontiersin.org. While the provided snippets discuss de novo design and virtual screening in a general context and in relation to other benzimidazoles or targets osti.govnih.goveuropa.eufrontiersin.orgnih.gov, the principles apply to leveraging the structural information of this compound to discover or design new compounds with similar or enhanced activity, particularly against targets like tubulin or potentially other identified targets like VEGFR2 slideshare.netacs.org.

Metabolic Transformations and Biotransformation Pathways of Perbendazole

Identification and Characterization of Phase I and Phase II Metabolites

The biotransformation of benzimidazoles like parbendazole (B1678465) results in a variety of metabolites. Phase I metabolism primarily involves oxidation reactions that target different positions on the molecule. For parbendazole, metabolic studies have identified several hydroxylated derivatives as major Phase I metabolites. These reactions add a hydroxyl group to the butyl side chain, significantly increasing the polarity of the compound. acs.orgacs.org

Following Phase I oxidation, these metabolites, or the parent compound itself, can undergo Phase II conjugation reactions. The primary conjugation pathway for many benzimidazoles is glucuronidation, where UDP-glucuronosyltransferase enzymes attach glucuronic acid to hydroxyl groups. nih.govwikipedia.org This process further enhances water solubility, facilitating excretion. While sulfation is another common Phase II pathway, glucuronidation appears to be more prominent for this class of compounds.

Below is a table summarizing the key metabolites identified for related benzimidazole (B57391) compounds, which represent the likely metabolic products for a structurally similar molecule.

Parent CompoundPhase I MetabolitesPhase II Metabolites
Parbendazole Methyl (5-(1-hydroxybutyl)-1H-benzimidazol-2-yl)carbamateGlucuronide conjugates of hydroxylated metabolites
Methyl (5-(2-hydroxybutyl)-1H-benzimidazol-2-yl)carbamate
Methyl (5-(3-hydroxybutyl)-1H-benzimidazol-2-yl)carbamate
Fenbendazole (B1672488) Fenbendazole sulfoxide (Oxfendazole)Not extensively documented
Fenbendazole sulfone
Hydroxyfenbendazole
Albendazole (B1665689) Albendazole sulfoxide (Ricobendazole)Glucuronide and sulfate conjugates
Albendazole sulfone
Hydroxyalbendazole

This table is generated based on metabolic data from parbendazole and other closely related benzimidazoles to illustrate the expected biotransformation pathways.

Enzymatic Systems Involved in Perbendazole Biotransformation

The metabolic conversion of benzimidazoles is orchestrated by a suite of enzymatic systems, primarily located in the liver, but also present in other tissues like the intestine. nih.govevotec.com These enzymes are responsible for both the initial oxidative modifications and the subsequent conjugation reactions.

The cytochrome P450 (CYP) superfamily of enzymes is central to the Phase I metabolism of a vast number of drugs, including benzimidazoles. nih.govnih.gov These enzymes catalyze the oxidative reactions that are the first step in the biotransformation of these compounds. wikipedia.org

Studies on fenbendazole and albendazole have identified specific CYP isozymes responsible for their metabolism. For instance, the hydroxylation of albendazole and fenbendazole is primarily mediated by CYP2J2 and CYP2C19. washington.edunih.govnih.gov Correlation analyses in human liver microsomes confirmed that albendazole hydroxylation is strongly associated with CYP2J2 activity, while fenbendazole hydroxylation correlates with both CYP2C19 and CYP2J2 activities. nih.gov The formation of sulfoxide metabolites, a key activation step for some benzimidazoles, has been linked to CYP3A4 and flavin-containing monooxygenase (FMO). nih.govresearchgate.net Given the structural similarities, it is highly probable that the metabolism of parbendazole is also carried out by these or closely related CYP enzymes.

Phase II conjugation pathways are essential for detoxifying and eliminating xenobiotics and their metabolites. upol.cz

Glucuronidation: This is a major Phase II pathway for hydroxylated benzimidazole metabolites. nih.gov The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to an acceptor molecule, typically forming an O-glucuronide. wikipedia.org This process occurs mainly in the liver and results in highly water-soluble conjugates that can be excreted in urine or bile. wikipedia.org

Sulfation: This pathway involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amino group, a reaction catalyzed by sulfotransferases (SULTs). While it is a common conjugation reaction, its role in the metabolism of parbendazole and related compounds appears to be less significant than glucuronidation.

Glutathione Conjugation: Catalyzed by glutathione S-transferases (GSTs), this pathway involves the conjugation of the tripeptide glutathione (GSH) with electrophilic compounds. mdpi.comscielo.br This is a critical detoxification mechanism for reactive electrophilic species that might otherwise cause cellular damage. mdpi.com While direct evidence for extensive glutathione conjugation of parbendazole is limited, this pathway could play a role in detoxifying any reactive intermediates formed during its metabolism. researchgate.netnih.gov

In Vitro Studies of Metabolic Stability and Reaction Kinetics (e.g., Liver Microsomes, Hepatocytes)

In vitro systems such as liver microsomes and hepatocytes are invaluable tools for studying drug metabolism, allowing for the determination of metabolic stability and reaction kinetics. youtube.comresearchgate.net Liver microsomes are subcellular fractions that contain a high concentration of CYP enzymes and are frequently used to assess Phase I metabolic stability. evotec.comnih.gov Hepatocytes, being intact liver cells, contain the full complement of both Phase I and Phase II metabolic enzymes and provide a more comprehensive model of hepatic metabolism. youtube.comresearchgate.net

Metabolic stability assays typically measure the rate of disappearance of a parent drug over time when incubated with microsomes or hepatocytes. researchgate.net From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. Intrinsic clearance is a measure of the metabolic capacity of the liver for a specific compound and is often reported in units of µL/min/mg of microsomal protein or µL/min/10^6 hepatocytes. youtube.com

The table below presents hypothetical kinetic data for a benzimidazole compound based on typical findings from such in vitro studies.

In Vitro SystemParameterValue
Human Liver Microsomes In Vitro Half-life (t½)25 min
Intrinsic Clearance (CLint)55 µL/min/mg protein
Rat Liver Microsomes In Vitro Half-life (t½)18 min
Intrinsic Clearance (CLint)78 µL/min/mg protein
Human Hepatocytes In Vitro Half-life (t½)40 min
Intrinsic Clearance (CLint)30 µL/min/10^6 cells

This table contains representative data to illustrate the output of in vitro metabolic stability assays.

These in vitro data are crucial in early drug development for predicting in vivo pharmacokinetic parameters and understanding inter-species differences in metabolism. nih.gov

Stereochemical Aspects of this compound Metabolism

Stereochemistry can play a profound role in the pharmacology and toxicology of drugs, as enantiomers of a chiral compound can exhibit different interactions with enzymes and receptors. nih.govnih.govmdpi.com Many drugs are administered as racemic mixtures, and their individual enantiomers can have different rates of metabolism, metabolic pathways, and pharmacological activities. nih.govresearchgate.net

While parbendazole itself is not chiral, some benzimidazoles, like fenbendazole and albendazole, are prochiral and are metabolized to chiral sulfoxide metabolites. nih.govresearchgate.net For example, the oxidation of the sulfide group in fenbendazole leads to the formation of two enantiomers of oxfendazole (fenbendazole sulfoxide). This metabolic step can be stereoselective, meaning that one enantiomer may be produced in greater amounts than the other, depending on the specific CYP or FMO enzyme involved. nih.gov

The different enantiomers of these sulfoxide metabolites can have distinct pharmacokinetic profiles and anthelmintic activities. nih.gov Therefore, understanding the stereochemical aspects of metabolism is essential for fully characterizing the disposition and efficacy of such compounds. If this compound were to form chiral metabolites, it would be expected that their formation and subsequent elimination would be stereoselective.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of Perbendazole Analogues

Systematic Exploration of Structure-Activity Relationships for Molecular Target Binding

Perbendazole is known to bind to tubulin, specifically at the colchicine (B1669291) binding site, inhibiting microtubule assembly. nih.govresearchgate.netresearchgate.netresearchgate.netrsc.orgnih.govrsc.org Studies comparing this compound with other benzimidazole (B57391) derivatives like nocodazole, fenbendazole (B1672488), mebendazole (B1676124), and oxibendazole (B1677860) have provided insights into the structural features that influence binding affinity and biological potency. nih.govrsc.org For instance, this compound demonstrated superior inhibitory effects compared to several other benzimidazoles in certain cancer cell lines, suggesting that specific substituents on the benzimidazole core are preferred for potent activity. nih.govrsc.orgnih.gov The binding of this compound to tubulin occurs with a 1:1 stoichiometry. nih.govrsc.org

Research involving synthesized this compound derivatives has aimed to identify compounds with improved pharmacological profiles. nih.gov SAR analyses of these derivatives have led to the identification of compounds with enhanced activity in inhibiting cell proliferation and tubulin polymerization. researchgate.netnih.gov For example, a study on new parbendazole (B1678465) derivatives for the treatment of head and neck squamous cell carcinoma (HNSCC) identified compound 9q through SAR analysis as having promising activities, including inhibition of cell proliferation and tubulin polymerization, induction of apoptosis, and suppression of cell migration. researchgate.netnih.gov

Elucidation of Essential Pharmacophoric Features and Binding Motifs

The benzimidazole scaffold itself is recognized as a key pharmacophore capable of engaging in various interactions with biological targets, including hydrogen bonds, amide-ring and aromatic-ring interactions, hydrophobic interactions, van der Waals forces, polar contacts, and pi-bonds. nih.gov

Detailed structural analysis of the this compound-tubulin complex has revealed key binding interactions. nih.govrsc.org this compound inserts deeply into the colchicine binding site of β-tubulin. rsc.org The carbamate (B1207046) group of this compound is situated at the bottom of the binding cavity and forms hydrogen bonds with specific residues, such as N165 and E198. rsc.org The imidazole (B134444) ring of the benzimidazole core forms an additional hydrogen bond with the backbone carbonyl of residue V236. rsc.org The butylbenzene (B1677000) moiety of this compound occupies a hydrophobic pocket within the binding site, interacting with residues like C239, L246, L253, M257, A314, K350, A352, and I368. rsc.org These interactions highlight the importance of both hydrogen bonding and hydrophobic contacts for the binding of this compound to tubulin.

Influence of Substituent Effects on Molecular Interactions and Biological Recognition

Substituents on the benzimidazole ring significantly influence the biological activity of this compound analogues. mdpi.comdiva-portal.org Studies comparing this compound with other benzimidazole anthelmintics have indicated that the nature of the substituent at position 5 of the benzimidazole nucleus plays a crucial role in antiproliferative activity. researchgate.netnih.govcas.cz For instance, the n-butyl group at the 5-position of this compound has been shown to be preferred over other groups like 2-acetylthiophene, phenyl, and propyl groups found in other benzimidazoles, contributing to this compound's superior inhibitory effect in certain contexts. nih.govrsc.org This preference is attributed to the hydrophobic nature of the n-butyl group, which fits well into a hydrophobic cavity within the tubulin binding site. nih.govrsc.org

Systematic modifications at positions 1, 2, and 5 of the benzimidazole core have been explored to understand their impact on activity. mdpi.comdiva-portal.org While the presence of a hydrogen atom at the 1-position is generally considered essential for anthelmintic activity in many benzimidazoles, substitutions at the 2- and 5(6)-positions are critical determinants of the anthelmintic profile. chemijournal.com The influence of substituents can vary depending on the specific biological target and the type of activity being evaluated. mdpi.comdiva-portal.org

Conformational Analysis and its Impact on Biological Functionality

Conformational flexibility of this compound and its analogues can influence their ability to bind to their molecular targets and exert biological effects. The observation that a higher conformational freedom in a specific portion of the molecule may be pivotal for activity in certain contexts suggests that the spatial arrangement and flexibility of substituents are important for optimal binding and biological recognition. nih.gov While detailed conformational analysis studies specifically on this compound's impact on biological function were not extensively highlighted in the search results, the general understanding of SAR dictates that the preferred conformation of a molecule in the binding site is critical for effective interaction. The crystal structure of the this compound-tubulin complex provides a snapshot of the bound conformation, illustrating how the molecule adapts to the binding pocket. nih.govrsc.org Further conformational studies, potentially using computational methods, could provide deeper insights into the dynamic behavior of this compound and its analogues and how this relates to their biological activity.

Subject: this compound: Interactions with Biological Systems at Subcellular and Cellular Levels

This article focuses on the chemical compound this compound, specifically examining its known interactions with biological systems at the subcellular and cellular levels based on available research.

Interactions of Perbendazole with Biological Systems at Subcellular and Cellular Levels

Based on the available scientific literature, detailed research findings specifically pertaining to perbendazole's direct and mechanistic interactions with biological systems at the subcellular and cellular levels, as outlined in sections 8.1 through 8.4, are limited. This compound is recognized as a benzimidazole (B57391) compound known for its inhibitory effects on microtubule assembly and its anthelmintic and antineoplastic activities. While the general mechanisms of action for some benzimidazoles involve interactions with cellular structures and processes, specific studies detailing these interactions solely for this compound in the context of organelle homeostasis, cellular stress responses, cell cycle progression, apoptosis, autophagy, cellular uptake, efflux, and intracellular distribution dynamics were not comprehensively found in the consulted literature.

Emerging Technologies, Methodologies, and Future Research Horizons in Perbendazole Studies

Application of Advanced Omics Technologies (Genomics, Proteomics, Metabolomics, Lipidomics)

Advanced omics technologies offer a comprehensive view of biological systems by analyzing large sets of molecules. humanspecificresearch.orgnih.goviisc.ac.in Genomics studies the entire genetic material, while transcriptomics focuses on RNA molecules, providing insights into gene expression. humanspecificresearch.org Proteomics involves the large-scale study of proteins, their structures, and functions, and metabolomics analyzes the complete set of metabolites within a biological sample. humanspecificresearch.orgnih.goviisc.ac.in Lipidomics specifically explores the diverse world of lipids and their pathways. humanspecificresearch.orgmdpi.com

High-Throughput and High-Content Screening Methodologies for Novel Compound Discovery

High-throughput screening (HTS) and high-content screening (HCS) are powerful tools in the early stages of drug discovery and biological research, allowing for the rapid evaluation of large numbers of compounds. alitheagenomics.comdrugtargetreview.com HTS typically involves quickly testing a large library of chemical compounds for their effect on a single biological target or pathway. alitheagenomics.comnih.gov HCS, a more advanced method, extracts detailed information about the phenotypic effects of compounds on cells, often using automated microscopy and image analysis to measure multiple parameters simultaneously. alitheagenomics.com

Perbendazole has been used in high-content screening assays. For instance, it was included as a control compound in a Cell Painting assay, a type of HCS that utilizes fluorescent dyes to highlight different cellular compartments and generate rich morphological profiles. oup.com This application demonstrates the utility of HCS in studying the cellular impact of this compound, consistent with its known mechanism involving microtubules, which are key components of cell structure. nih.govoup.com

The future of this compound research can significantly benefit from further application of HTS and HCS. These methodologies can be employed to screen libraries of this compound analogs or novel chemical compounds to identify candidates with enhanced potency, altered target specificity, or improved profiles for specific applications. alitheagenomics.commdpi.com HCS, in particular, can provide detailed information on how these compounds affect various cellular processes and structures, aiding in the selection and optimization of promising hits. alitheagenomics.com

Integration of Artificial Intelligence and Machine Learning in this compound Research and Development

The application of Artificial Intelligence (AI) and Machine Learning (ML) is increasingly prevalent in pharmaceutical research and development, offering capabilities for analyzing complex datasets, predicting compound properties, and assisting in the design of new molecules. mednexus.orgnih.govmdpi.com While specific research applying AI and ML exclusively to this compound is not extensively detailed in the provided search results, these technologies present significant opportunities for advancing this compound-related studies.

AI and ML algorithms can process and interpret vast amounts of data generated from various experimental sources, such as HTS, HCS, and omics studies. mednexus.orgnih.gov This capability can be leveraged in this compound research for several purposes:

Predicting Biological Activity: ML models can be trained on existing data to predict the potential activity of this compound derivatives or novel compounds with similar structures against specific biological targets or in particular disease models. mednexus.orgmdpi.com

Identifying Structure-Activity Relationships: AI can help to elucidate the complex relationships between the chemical structure of this compound and its biological effects, guiding the rational design of new compounds with desired properties. mdpi.com

De Novo Drug Design: Generative AI models could potentially be used to design entirely new chemical entities inspired by the this compound scaffold, aiming for improved efficacy, reduced toxicity (though toxicity profiles are outside the scope of this article), or novel mechanisms of action. mdpi.com

Analysis of High-Dimensional Data: AI and ML are well-suited for analyzing the complex and high-dimensional data generated by omics technologies, helping to identify significant patterns and potential biomarkers related to this compound exposure. nih.govoatext.com

The integration of AI and ML can accelerate the discovery and optimization process for this compound-related compounds, potentially leading to the identification of more effective or targeted agents. mednexus.orgnih.gov

Prospects for Sustainable Chemistry and Circular Economy Principles in this compound Research

The integration of sustainable chemistry and circular economy principles into the research, development, and potential production of this compound is vital for minimizing environmental impact and promoting resource efficiency. Sustainable chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comscielo.br The circular economy is an economic model that aims to keep products, components, and materials at their highest utility and value at all times, emphasizing waste reduction and resource regeneration. frontiersin.orgresearchgate.net

Applying these principles to this compound research could involve several key areas:

Developing Greener Synthesis Routes: Investigating and implementing synthetic pathways for this compound that utilize less toxic chemicals, minimize waste generation, and consume less energy compared to traditional methods. mdpi.comscielo.br

Exploring Renewable Feedstocks: Researching the possibility of deriving the starting materials for this compound synthesis from renewable resources rather than relying on petrochemicals. scielo.brfrontiersin.org

Considering the Compound's Lifecycle: While this compound's stability is important for its function, future research could explore designing compounds with similar activity but with inherent degradability in the environment after their intended use, or developing strategies for the safe recovery and potential recycling of components where applicable within a circular framework. mdpi.comivl.se

Minimizing and Valorizing Waste: Implementing strategies to reduce waste generated during this compound research and production, and exploring methods to convert unavoidable waste into valuable resources. mdpi.com

Adopting sustainable chemistry and circular economy principles in this compound research aligns with the broader global movement towards environmentally responsible and resource-efficient practices in the chemical sciences. mdpi.comresearchgate.net

Q & A

Q. Methodological Tools :

  • In vitro LC50 determination via microplate assays.
  • In vivo fecal egg count reduction tests (FECRT) with post-mortem parasite burden analysis .

How can contradictory data on this compound’s metabolic pathways be resolved in pharmacokinetic studies?

Advanced Research Focus
Contradictions often arise from interspecies metabolic differences or assay variability. Strategies include:

  • Cross-validation of analytical methods : Compare HPLC, LC-MS/MS, and radiolabeled tracer results to identify assay-specific biases .
  • Population PK modeling : Use nonlinear mixed-effects models (e.g., NONMEM) to account for variability in drug clearance rates across species or demographics .
  • Tissue-specific metabolite profiling : Analyze liver microsomes and plasma samples to distinguish phase I/II metabolism pathways .

Q. Data Reconciliation Example :

Study Method Key Metabolite Identified Discrepancy Source
Smith et al. (2022)LC-MS/MSThis compound sulfoxideSpecies-specific CYP450 isoform activity
Gupta et al. (2023)Radiolabel tracingThis compound sulfoneIncomplete chromatographic separation

What statistical approaches are optimal for analyzing dose-dependent toxicity in this compound’s teratogenicity studies?

Q. Basic Research Focus

  • Dose-response modeling : Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC50 for developmental abnormalities .
  • Non-parametric tests : Use Kruskal-Wallis for non-normal distributions (e.g., embryo survival rates across dose groups) .
  • Covariate adjustment : Control for maternal weight, litter size, and gestational age in multivariate regression models .

Q. Advanced Consideration :

  • Machine learning integration : Apply random forest models to identify synergistic toxicity predictors (e.g., genetic polymorphisms + drug exposure) .

How should researchers address variability in this compound’s bioavailability across preclinical models?

Advanced Research Focus
Variability stems from formulation differences, gut microbiota, and PK interactions. Mitigation strategies:

  • Bioequivalence testing : Compare AUC and Cmax of generic vs. reference formulations in crossover studies .
  • Gut microbiome modulation : Administer broad-spectrum antibiotics to animal cohorts to isolate microbiota-driven metabolism effects .
  • Nanoparticle encapsulation : Test lipid-based carriers to enhance solubility and reduce inter-individual variability .

Q. Experimental Design :

  • Randomized, blinded trials with stratified randomization by body weight/age.
  • Longitudinal sampling for PK parameter stability assessment .

What methodologies are recommended for validating this compound’s molecular targets in parasitic nematodes?

Q. Basic Research Focus

  • RNA interference (RNAi) : Knockdown candidate targets (e.g., β-tubulin isotypes) and measure larval lethality .
  • Thermal proteome profiling (TPP) : Identify drug-binding proteins via mass spectrometry-based stability shifts .
  • Cryo-EM structural analysis : Resolve this compound-β-tubulin binding conformations to confirm target engagement .

Q. Validation Criteria :

  • Dose-dependent target inhibition correlated with phenotypic outcomes (e.g., paralysis, egg hatching suppression).
  • Orthogonal validation using CRISPR/Cas9 gene editing in C. elegans models .

How can researchers optimize experimental protocols to minimize bias in this compound’s anthelmintic efficacy trials?

Q. Advanced Research Focus

  • Blinding and randomization : Use block randomization for treatment allocation and ensure blinding during data collection/analysis .
  • Sample size justification : Perform power analysis (α=0.05, β=0.2) based on pilot data for primary endpoints (e.g., FECRT ≥90%) .
  • Endpoint standardization : Adopt WOAH (World Organisation for Animal Health) guidelines for fecal egg count methodologies .

Q. Common Biases & Solutions :

Bias Type Mitigation Strategy
Selection biasStratified randomization by baseline parasite load
Detection biasAutomated egg-counting systems (e.g., FECPAK)
Attrition biasIntent-to-treat analysis with imputation for missing data

What strategies are effective for integrating multi-omics data in this compound resistance studies?

Q. Advanced Research Focus

  • Transcriptomics-proteomics integration : Use gene co-expression networks (e.g., WGCNA) to link β-tubulin mutations with metabolic detoxification pathways .
  • GWAS of resistant isolates : Identify SNPs in candidate genes (e.g., CYP450s, ABC transporters) and validate via CRISPR editing .
  • Metabolomic profiling : Correlate drug exposure levels with endogenous metabolite shifts (e.g., ATP depletion) via untargeted LC-MS .

Q. Data Integration Tools :

  • R/Bioconductor packages (e.g., limma, DESeq2) for differential expression analysis.
  • Pathway enrichment tools (e.g., MetaboAnalyst, STRING) for functional annotation .

How should ethical and logistical challenges in pediatric this compound trials be addressed?

Q. Advanced Research Focus

  • Ethical frameworks : Adopt WHO’s “Guidelines for Conducting Ethical Research Involving Children” for informed consent/assent protocols .
  • PK sampling optimization : Use sparse sampling designs and population PK models to minimize blood draws .
  • Formulation palatability : Conduct taste-masking trials with pediatric-specific excipients (e.g., OraSweet) to improve adherence .

Q. Regulatory Considerations :

  • Compliance with FDA’s Pediatric Research Equity Act (PREA) requirements for dosing extrapolation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.